N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine
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Overview
Description
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with tetramethyl groups and a pentafluorophenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.
Introduction of tetramethyl groups: Methylation of the xanthene core is carried out using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the pentafluorophenyl group: This step involves the nucleophilic aromatic substitution reaction where the xanthene derivative reacts with pentafluorobenzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine has several scientific research applications:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of N3,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking of cellular processes. Additionally, its structural features may facilitate interactions with enzymes or receptors, influencing biological activities.
Comparison with Similar Compounds
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-octadecyl-9H-xanthene-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-(pentafluorophenyl)-9H-xanthene-3,6-diamine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescent imaging and analytical detection.
Properties
CAS No. |
296277-09-3 |
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Molecular Formula |
C23H19F5N2O |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-9-(2,3,4,5,6-pentafluorophenyl)-9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C23H19F5N2O/c1-29(2)11-5-7-13-15(9-11)31-16-10-12(30(3)4)6-8-14(16)17(13)18-19(24)21(26)23(28)22(27)20(18)25/h5-10,17H,1-4H3 |
InChI Key |
PJVIQSJYKHKPNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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